5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
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Overview
Description
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
The synthesis of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Chemical Reactions Analysis
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like benzylamine (BnNH2) or other amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as an antiproliferative agent, particularly in the inhibition of cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs) . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as CDKs and PTKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression and signal transduction pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context and the type of cells being targeted .
Comparison with Similar Compounds
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as API-1, TKI-28, and CDK-4 inhibitors . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For example, API-1 is known for its antiproliferative activity, while TKI-28 and CDK-4 inhibitors target tyrosine kinases and cyclin-dependent kinases, respectively . The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H14N4O2/c1-20-10-4-2-3-9(7-10)17-12-5-6-15-13-11(12)8-16-14(19)18-13/h2-7H,8H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
LPZGBQYZGIBPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3CNC(=O)NC3=NC=C2 |
Origin of Product |
United States |
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